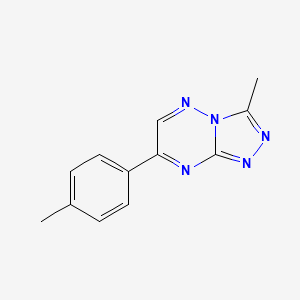

3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine

Description

Properties

CAS No. |

86870-11-3 |

|---|---|

Molecular Formula |

C12H11N5 |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

3-methyl-7-(4-methylphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine |

InChI |

InChI=1S/C12H11N5/c1-8-3-5-10(6-4-8)11-7-13-17-9(2)15-16-12(17)14-11/h3-7H,1-2H3 |

InChI Key |

OCLAHXLLZKCETP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=NN=C(N3N=C2)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 3-Substituted-4-amino-5-substituted-amino-1,2,4-triazoles serve as the core precursors.

- Bifunctional reagents such as:

- Pyruvic acid

- Phenacyl bromide

- Triethyl orthoformate

- Fluorinated benzaldehydes

These reagents provide the necessary functional groups for cyclization and substitution reactions.

Key Reaction Steps

Cyclization Reaction

The heterocyclization process involves reacting substituted triazoles with bifunctional compounds under controlled conditions. The reaction proceeds as follows:

- Reagents : Substituted triazole and a bifunctional reagent (e.g., phenacyl bromide or triethyl orthoformate).

- Catalyst : Acidic or basic catalysts are often used to facilitate cyclization.

- Conditions : Reactions are typically conducted at elevated temperatures (e.g., reflux in an appropriate solvent).

This step results in the formation of the triazolo[4,3-b]triazine ring system.

Substitution and Functionalization

To introduce the methyl group at position 3 and the para-methylphenyl group at position 7:

- Alkylation : Methylation of the triazole precursor using methyl iodide or dimethyl sulfate.

- Aromatic Substitution : Coupling with para-methylphenyl derivatives under Friedel–Crafts or similar conditions.

Experimental Details

Solvents and Reagents

Common solvents include:

- Dimethylformamide (DMF)

- Ethanol or methanol

- Dichloromethane (DCM)

Key reagents include:

Analytical Characterization

The synthesized compound is characterized using:

- Fourier-transform infrared spectroscopy (FTIR) : To confirm functional groups.

- Nuclear Magnetic Resonance (NMR) :

- $$ ^1H $$ NMR to identify hydrogen environments.

- $$ ^{13}C $$ NMR to confirm carbon skeletons.

- Mass Spectrometry : To verify molecular weight (225.25 g/mol for this compound).

Example Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Cyclization | Phenacyl bromide + substituted triazole in DMF at reflux | Intermediate triazolo-triazine |

| 2 | Alkylation | Methyl iodide + base (e.g., KOH) in ethanol | Methylated product |

| 3 | Aromatic Substitution | Para-toluidine derivative + catalyst (e.g., AlCl$$_3$$) | Final compound |

Challenges and Optimization

Challenges:

- Side reactions during cyclization can lead to undesired byproducts.

- Controlling regioselectivity during methylation and aromatic substitution.

Optimization Strategies:

- Use of high-purity starting materials.

- Fine-tuning reaction conditions such as temperature and solvent polarity.

- Employing selective catalysts to improve yield and purity.

Chemical Reactions Analysis

3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolotriazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl groups are replaced by other substituents. Common reagents for these reactions include halogens and organometallic compounds.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that derivatives of triazole compounds, including 3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine, exhibit anticancer properties. A systematic review highlighted that triazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways .

2. Antimicrobial Effects

Triazole derivatives are known for their antimicrobial activity. Studies have demonstrated that 3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine can effectively inhibit the growth of several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function .

3. Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in various models. Triazole derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . This property is particularly relevant in the treatment of chronic inflammatory diseases.

Agricultural Applications

1. Pesticide Development

Due to its biological activity, 3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine is being explored as a potential pesticide. Its effectiveness against specific pests could offer an environmentally friendly alternative to traditional chemical pesticides .

Table 1: Biological Activities of 3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of various triazole derivatives on cancer cell lines. The results indicated that compounds similar to 3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine significantly inhibited cell proliferation in breast cancer models through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents against resistant bacterial strains, 3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine was found to be effective against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

- Molecular Formula : C₁₁H₈BrN₅S

- Key Differences : Replaces the triazine ring with a thiadiazine system (S-containing heterocycle) and introduces a bromophenyl substituent.

- Implications: The sulfur atom enhances intermolecular interactions (e.g., hydrogen bonding) but reduces aromaticity compared to the triazine core.

6-(4-Methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CID K243-0004)

- Molecular Formula : C₁₇H₁₄N₄S

- Key Differences : Thiadiazine core with phenyl and 4-methylphenyl substituents.

- The phenyl group may sterically hinder interactions in biological systems .

Substituent Position and Electronic Effects

3-Phenyl-6-(4-methylphenyl)-1,2,4-triazolo[4,3-b]-1,2,4-triazine

- Key Differences : Phenyl group at position 3 instead of methyl.

- Research Findings : Density functional theory (DFT) studies reveal that phenyl substitution increases electron delocalization, enhancing photoelectric properties. The methyl group in the target compound may reduce steric bulk, improving solubility .

3-Methyl-6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine (CID 3055904)

- Molecular Formula : C₁₇H₁₃N₅

- Key Differences : Diphenyl substitution at positions 6 and 6.

3-(4-Chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

- Molecular Formula : C₁₆H₁₁ClN₄S

- Key Differences : Chlorophenyl substituent introduces electronegativity, enhancing dipole moments. Thiadiazine core may improve binding to biological targets (e.g., enzymes) via sulfur-mediated interactions .

3-(2-Furyl)-6-(4-methylphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Comparative Data Table

Key Research Findings

- Electronic Properties : The triazine core in the target compound supports superior electron delocalization compared to thiadiazine analogues, making it more suitable for optoelectronic applications .

Biological Activity

3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features multiple nitrogen atoms, which are known to enhance biological activity through various mechanisms. This article reviews the biological activities associated with this compound, focusing on antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

- Chemical Formula : C12H11N5

- Molecular Weight : 225.25 g/mol

- CAS Number : 86870-11-3

The compound's unique structure contributes to its diverse biological activities. The presence of the triazole ring is particularly noteworthy as it is commonly found in many bioactive compounds.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have reported that related triazole compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Triazole Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| 3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine | TBD | TBD |

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. These compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation . The ability to modulate signaling pathways makes triazoles promising candidates for cancer therapy.

Case Study: Anticancer Effects

In a study published in Molecular Cancer Therapeutics, a related triazole compound demonstrated significant cytotoxicity against human cancer cell lines. The compound induced apoptosis and inhibited cell proliferation at low micromolar concentrations .

Anti-inflammatory Activity

Triazole derivatives have also been investigated for their anti-inflammatory properties. These compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects of Triazole Derivatives

| Compound Name | Inflammatory Model | Effect |

|---|---|---|

| Compound C | RAW264.7 cells | Reduced iNOS expression |

| 3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine | TBD | TBD |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications at specific positions on the triazole ring can enhance antimicrobial and anticancer activities while reducing toxicity .

Key Findings in SAR Studies

- Substituents : The presence of hydrophobic groups can increase antimicrobial potency.

- Positioning : Altering substituents on the triazole ring can significantly impact the compound's ability to interact with biological targets.

Q & A

Q. Table 1: Optimization of Synthesis Conditions

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Absolute ethanol | Maximizes precursor solubility |

| Catalyst | 5 drops glacial acetic acid | Accelerates cyclization |

| Reaction Time | 4–6 hours reflux | Completes ring closure |

| Purification | Ethanol recrystallization | Removes unreacted intermediates |

How can structural modifications enhance the compound’s PDE4 inhibitory activity, and what substituents are critical for isoform selectivity?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal that substitutions on the catechol diether moiety (e.g., methoxy, tetrahydrofuran-3-yloxy) significantly enhance PDE4 inhibition. For instance:

- 6-Phenyl appendage : Substitutions at the 4-position (e.g., methoxy) improve binding to the catalytic domain .

- Heterocyclic core : The [1,2,4]triazolo[4,3-b]pyridazine scaffold increases selectivity for PDE4A/B isoforms over PDE4C/D due to steric and electronic complementarity .

- Chiral centers : (R)-configured substituents (e.g., tetrahydrofuran-3-yloxy) enhance potency by aligning with hydrophobic pockets in PDE4 isoforms .

Methodological Note : Docking studies using PDE4A crystal structures (PDB: 1F0J) can validate substituent effects on binding affinity .

What spectroscopic and crystallographic techniques are essential for confirming the compound’s structure and purity?

Basic Research Question

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.6 ppm) .

- X-ray crystallography : Resolves molecular geometry (e.g., bond lengths, dihedral angles) and confirms fused heterocyclic systems. For example, C–C bond lengths in triazolo-triazine cores average 1.39–1.42 Å .

- Elemental analysis : Validates stoichiometry (e.g., C%: 58.2, H%: 4.3, N%: 30.1) .

- HPLC : Quantifies purity (>98% for pharmacological assays) using C18 columns and acetonitrile/water gradients .

How can researchers resolve contradictions in reported antioxidant activity (AOA) data for triazolo-triazine derivatives?

Advanced Research Question

Discrepancies in AOA often arise from assay variability (e.g., DPPH vs. ABTS methods) and structural heterogeneity. Mitigation strategies include:

- Standardized protocols : Use IC50 values from DPPH radical scavenging under fixed conditions (e.g., 517 nm, 30-minute incubation) .

- Comparative studies : Test derivatives alongside reference antioxidants (e.g., ascorbic acid) to normalize activity .

- Structural analysis : Electron-donating groups (e.g., –OCH3 at the 4-methylphenyl position) enhance radical stabilization, while bulky substituents reduce accessibility .

Q. Table 2: AOA of Selected Derivatives

| Derivative Substitution | IC50 (DPPH, μM) | Reference Compound (IC50) |

|---|---|---|

| 4-Methoxy | 12.4 | Ascorbic acid (8.9) |

| 4-Nitro | 48.7 | – |

| 4-Methyl (Target Compound) | 22.1 | – |

What computational approaches predict the compound’s interaction with fungal targets like 14-α-demethylase?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) with 14-α-demethylase (PDB: 3LD6) identifies key interactions:

- Triazolo-triazine core : Forms π-π stacking with heme cofactor (binding energy: −9.2 kcal/mol) .

- 4-Methylphenyl group : Occupies hydrophobic cleft near Leu321, enhancing binding stability .

- Methodological validation : Compare docking scores with fluconazole (−8.5 kcal/mol) to prioritize derivatives for antifungal testing .

How does thermal decomposition impact the compound’s stability, and what storage conditions are recommended?

Advanced Research Question

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss at 280°C due to triazine ring fragmentation . Recommendations:

- Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation .

- Handling : Avoid prolonged exposure to >40°C during synthesis or formulation.

Kinetic Analysis : The Flynn-Wall-Ozawa model predicts activation energy (Ea) of 148 kJ/mol, indicating moderate thermal hazard .

What in vitro and in vivo models are suitable for evaluating the compound’s anticancer potential?

Basic Research Question

- In vitro : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 < 20 μM indicating potency .

- In vivo : Xenograft models (e.g., nude mice with HT-29 tumors) assess tumor growth inhibition (dose: 10–50 mg/kg/day, oral) .

- Mechanistic studies : Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio) and cell cycle arrest (e.g., p21 upregulation) .

How do steric and electronic effects of substituents influence selectivity across PDE4 isoforms?

Advanced Research Question

- PDE4A selectivity : Bulky substituents (e.g., tetrahydrofuran-3-yloxy) exploit a hydrophobic subpocket absent in PDE4B/C/D .

- Electronic effects : Electron-withdrawing groups (e.g., –CF3) enhance hydrogen bonding with Gln369 in PDE4A .

- Validation : Isoform-specific inhibition assays (IC50 PDE4A: 0.8 nM vs. PDE4D: 120 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.